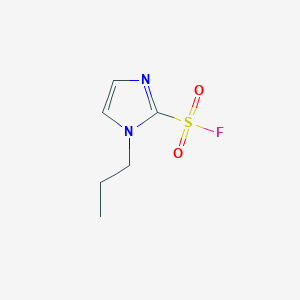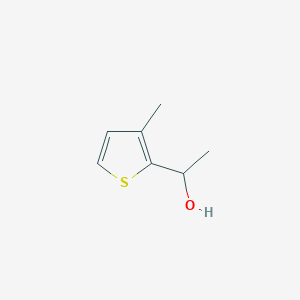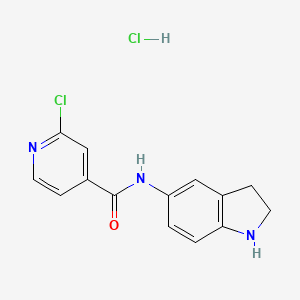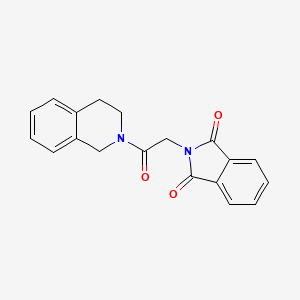
1-Propylimidazole-2-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propylimidazole-2-sulfonyl fluoride is a chemical compound with the CAS Number: 2300071-44-5 . It has a molecular weight of 192.21 .
Synthesis Analysis
Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method involves the generation of fluorosulfonyl radicals from different precursors .Molecular Structure Analysis
The molecular formula of 1-Propylimidazole-2-sulfonyl fluoride is C6H9FN2O2S . The InChI Code is 1S/C6H9FN2O2S/c1-2-4-9-5-3-8-6(9)12(7,10)11/h3,5H,2,4H2,1H3 .Chemical Reactions Analysis
Sulfonyl fluorides, such as 1-Propylimidazole-2-sulfonyl fluoride, have been found to react with the catalytic serine in protease enzymes . Research using sulfonyl fluorides discovered that the electrophile could target several nucleophilic residues in protein binding sites, including tyrosine, lysine, serine, and threonine .Applications De Recherche Scientifique
Organic Synthesis
Sulfonyl fluorides, including 1-Propylimidazole-2-sulfonyl fluoride, have found widespread applications in organic synthesis . They are used in the production of diverse functionalized sulfonyl fluorides .
Chemical Biology
In the field of chemical biology, sulfonyl fluorides are used as reactive probes . They possess the right balance of biocompatibility (including aqueous stability) and protein reactivity .
Drug Discovery
Sulfonyl fluorides are also used in drug discovery . They are known to modify not only reactive serines (resulting in their common use as protease inhibitors), but also context-specific threonine, lysine, tyrosine, cysteine and histidine residues .
Materials Science
In materials science, sulfonyl fluorides have found applications due to their unique properties .
Covalent Enzyme Inhibition
Sulfonyl fluoride probes are used in covalent enzyme inhibition . They can bind to the active site of an enzyme and inhibit its activity .
Target Identification and Validation
Sulfonyl fluoride probes are used for target identification and validation . They can help identify the molecular targets of drugs and validate their effectiveness .
Mapping of Enzyme Binding Sites
Sulfonyl fluoride probes are used for mapping enzyme binding sites . They can help identify the specific locations on an enzyme where a substrate or another protein binds .
Protein-Protein Interactions
Sulfonyl fluoride probes are used to study protein-protein interactions . They can help understand how proteins interact with each other within a cell .
Mécanisme D'action
Target of Action
1-Propylimidazole-2-sulfonyl fluoride is a type of sulfonyl fluoride, which are known to be used as electrophilic warheads by both medicinal chemists and chemical biologists . They have emerged as the workhorse functional group with diverse applications being reported .
Biochemical Pathways
1-Propylimidazole-2-sulfonyl fluoride is involved in the sulfur(vi)-fluoride exchange (SuFEx) processes . This process has invigorated research into electrophilic species featuring a sulfur–fluorine bond . The balance of reactivity and stability that is so attractive for these applications, particularly the resistance of sulfonyl fluorides to hydrolysis under physiological conditions, has provided opportunities for synthetic chemists .
Pharmacokinetics
The pharmacokinetics of 1-Propylimidazole-2-sulfonyl fluoride are primarily governed by pH and storage in bone . Hydrofluoric acid (HF) diffuses across cell membranes far more easily than fluoride ion . This property can influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound and its bioavailability.
Result of Action
The result of the action of 1-Propylimidazole-2-sulfonyl fluoride is the modification of target proteins. This modification can lead to changes in the function of these proteins, potentially leading to various biological effects .
Orientations Futures
Propriétés
IUPAC Name |
1-propylimidazole-2-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FN2O2S/c1-2-4-9-5-3-8-6(9)12(7,10)11/h3,5H,2,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZDWXOZFUVPAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CN=C1S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B2562485.png)


![2-[4-(7-Methoxybenzo[d]furan-2-yl)-2-oxochromen-6-yloxy]ethanenitrile](/img/structure/B2562492.png)
![2-Cyclopentylsulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2562493.png)

![Methyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2562496.png)
![3-(4-bromophenyl)-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2562497.png)
![4-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrido[2,3-d]pyrimidine](/img/structure/B2562498.png)
![(Z)-methyl 2-((2-((2-(cyclohexylamino)-2-oxoethyl)thio)acetyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2562500.png)
![1-{[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole](/img/structure/B2562502.png)
